molecular formula C11H12N4O3 B14587368 N-Acetyl-4-azido-L-phenylalanine CAS No. 61487-67-0

N-Acetyl-4-azido-L-phenylalanine

Cat. No.: B14587368
CAS No.: 61487-67-0
M. Wt: 248.24 g/mol
InChI Key: JDMAYHFDJOGVRY-JTQLQIEISA-N
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Description

N-Acetyl-4-azido-L-phenylalanine is an unnatural amino acid that has gained significant attention in the fields of biochemistry and molecular biology. This compound is characterized by the presence of an azide group attached to the phenylalanine side chain, which imparts unique chemical reactivity. The acetylation of the amino group further modifies its properties, making it a valuable tool for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-4-azido-L-phenylalanine typically involves multiple steps. One common method starts with the protection of the amino group of L-phenylalanine, followed by the introduction of the azide group. The final step involves the acetylation of the protected amino group. The reaction conditions often include the use of organic solvents, such as dichloromethane, and reagents like acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as chromatography are employed to ensure the compound’s purity .

Mechanism of Action

The unique reactivity of the azide group in N-Acetyl-4-azido-L-phenylalanine allows it to participate in bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. The azide group can react with alkynes to form triazoles, which can be used to label or modify biomolecules. This mechanism is particularly useful in studying cellular processes and developing targeted therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-4-azido-L-phenylalanine is unique due to the combination of the acetyl and azide groups, which provide distinct chemical reactivity and stability. This makes it particularly valuable for applications requiring site-specific modifications and bioorthogonal chemistry .

Properties

CAS No.

61487-67-0

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

(2S)-2-acetamido-3-(4-azidophenyl)propanoic acid

InChI

InChI=1S/C11H12N4O3/c1-7(16)13-10(11(17)18)6-8-2-4-9(5-3-8)14-15-12/h2-5,10H,6H2,1H3,(H,13,16)(H,17,18)/t10-/m0/s1

InChI Key

JDMAYHFDJOGVRY-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O

Origin of Product

United States

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